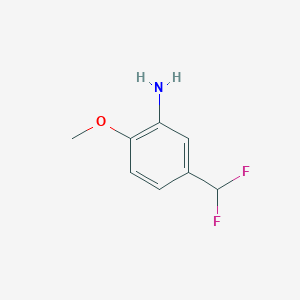

2-Amino-4-(difluoromethyl)anisole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1261676-27-0 |

|---|---|

Molecular Formula |

C8H9F2NO |

Molecular Weight |

173.16 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-methoxyaniline |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8H,11H2,1H3 |

InChI Key |

JAGVLUPDWBUOSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)F)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Amino 4 Difluoromethyl Anisole Derivatives

Reactions Involving the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the primary aromatic amino group makes it a potent nucleophile and a site for numerous chemical modifications. Its reactivity is central to the synthesis of more complex molecules derived from 2-Amino-4-(difluoromethyl)anisole.

Acylation is a fundamental transformation of the amino group in this compound, leading to the formation of stable amide derivatives. This reaction typically involves treating the anisole (B1667542) derivative with an acylating agent such as an acid chloride or an acid anhydride (B1165640). For instance, the acylation of the structurally similar 2,4-diaminoanisole (B165692) with acetic anhydride is a key step in the synthesis of 2-amino-4-acetamino anisole, an important dye intermediate. google.comgoogle.com This reaction is often conducted in a solvent like methanol (B129727) and may use an acid-binding agent to neutralize the acid byproduct. google.com The process converts the basic amino group into a neutral amide, which significantly alters the electronic properties of the aromatic ring.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to yield a sulfonamide. Similar to acylation, this reaction proceeds via the nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are generally stable crystalline solids.

These reactions are summarized in the table below:

Table 1: Common Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acetic Anhydride (CH₃CO)₂O | Amide | Forms a stable, neutral amide group; modifies electronic properties. google.comgoogle.com |

| Acylation | Benzoyl Chloride C₆H₅COCl | Amide | Introduces an aromatic moiety. |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Produces highly stable sulfonamide derivatives. |

| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide | Forms a simple alkyl sulfonamide. |

The terminology for substitutions at the amino center can be viewed from two perspectives. Typically, the amino group, with its electron lone pair, functions as a nucleophile . It engages in nucleophilic attack on various electrophilic species. Therefore, the reactions are mechanistically nucleophilic substitutions where the amino group is the active nucleophile.

Examples of this reactivity include reactions with electrophilic reagents where a new bond is formed at the nitrogen atom. Acylation and sulfonylation, as described previously, are classic examples of such processes. researchgate.net Another significant reaction is the nucleophilic aromatic substitution (SNAr) with activated aryl halides. For example, reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene react readily with amino groups, where the nitrogen atom displaces the fluorine atom on the aromatic ring. mdpi.comresearchgate.net This type of reaction is fundamental in derivatization for analytical chemistry. mdpi.com

The reactivity of the amino group is widely exploited for derivatization, which involves converting the analyte into a derivative that is easier to detect or separate. This is particularly crucial for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govnih.gov

Derivatization often aims to attach a chromophoric or fluorophoric tag to the molecule. The amino group of this compound is an ideal target for such modifications. A variety of reagents have been developed for this purpose, reacting specifically with primary and secondary amines. For instance, 9-fluorenylmethylchloroformate (FMOC-Cl) reacts with amino groups to form highly fluorescent derivatives that are stable and suitable for HPLC analysis with fluorescence detection. nih.gov Similarly, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) serves as a derivatizing reagent for HPLC, proceeding through a nucleophilic substitution mechanism. mdpi.comresearchgate.net

The table below outlines several common derivatizing agents for amino groups.

Table 2: Derivatization Reagents for Amino Groups

| Reagent | Abbreviation | Detection Method | Reference |

|---|---|---|---|

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Fluorescence, UV Absorbance | nih.gov |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | FNBT | HPLC | mdpi.comresearchgate.net |

| Phenylisothiocyanate | PITC | UV Absorbance | researchgate.net |

| Isobutyl Chloroformate | IBCF | GC-MS | nih.gov |

| 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester | PSE | Fluorescence | researchgate.net |

Reactions Involving the Methoxy (B1213986) Group

The methoxy (-OCH₃) group is an ether linkage and is generally less reactive than the aromatic amino group. Its primary transformation is cleavage, which converts the anisole derivative into a phenol (B47542).

The cleavage of the methyl-oxygen bond in the methoxy group is a key transformation that unmasks a highly versatile phenolic hydroxyl group. This demethylation reaction is typically achieved under harsh conditions using strong reagents.

One of the most effective and widely used reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). researchgate.net The reaction is often performed in an inert solvent like dichloromethane. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion.

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydriodic acid (HI) can be used to cleave ethers. youtube.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen to form a good leaving group (methanol), followed by an SN2 attack by the halide ion on the methyl carbon. masterorganicchemistry.com Cleavage of the aryl-oxygen bond is disfavored due to the high energy of the resulting phenyl cation. The product of this reaction with this compound would be 2-amino-4-(difluoromethyl)phenol (B13341852).

Beyond ether cleavage, transformations of the methoxy group itself while retaining an anisole structure are uncommon. The C-O bond is robust, and reaction conditions that might transform the methyl group (e.g., oxidation) are often harsh enough to affect other, more sensitive parts of the molecule, such as the amino group.

Therefore, most synthetic strategies focus on modifying the aromatic ring or the amino group, preserving the methoxy ether. The primary route to other related derivatives proceeds via the demethylation reaction described above. researchgate.net The resulting 2-amino-4-(difluoromethyl)phenol can then undergo a variety of reactions at the newly formed hydroxyl group, such as O-alkylation or O-acylation, to generate a new family of ether or ester derivatives. For example, reacting the phenol with an alkyl halide in the presence of a base would yield a new, more complex anisole-type derivative.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique substituent that significantly influences the electronic properties and reactivity of the aromatic ring. Its behavior is distinct from both methyl and trifluoromethyl groups, offering a blend of steric and electronic effects.

The bond between the aromatic carbon and the difluoromethyl group (Ar-CF2H) is notably robust, a characteristic stemming from the high strength of the carbon-fluorine (C-F) bond. This inherent stability renders the CF2H group resilient to many chemical transformations that might affect other parts of the molecule. Electrochemical studies on phenyl-CF2H have shown that the group is stable towards reduction and does not undergo defluorination under conditions that would cleave other functional groups. acs.org This reductive stability is a key feature, allowing for chemical manipulations elsewhere in the molecule without disturbing the difluoromethyl moiety. acs.orgnih.govacs.org

The CF2H group is considered a moderate electron acceptor, exerting its influence through both inductive (σI) and resonance (σR) effects. nbuv.gov.ua The two highly electronegative fluorine atoms polarize the C-H bond within the group, making the hydrogen atom acidic enough to function as a hydrogen bond donor. nih.govrsc.org This capacity for hydrogen bonding, while weaker than that of traditional donors like -OH or -NH, can influence intermolecular interactions and conformational preferences in the solid state and in solution. nih.gov Computational and spectroscopic analyses have estimated the strength of this interaction to be approximately 3 kcal/mol when interacting with a suitable acceptor like a fluoride (B91410) ion. acs.orgacs.org

| Property | Description | Significance | Reference |

|---|---|---|---|

| Bond Stability | The Aryl-CF2H bond is highly stable due to the strong C-F bonds. It is particularly resistant to reductive cleavage. | Allows for selective reactions on other parts of the molecule without cleaving the CF2H group. | acs.org |

| Electronic Effect | Acts as a moderate electron-withdrawing group through a combination of inductive (σI = 0.2163) and resonance (σR = 0.0686) effects. | Modulates the electron density of the aromatic ring, affecting reactivity and the pKa of the amino group. | nbuv.gov.ua |

| Hydrogen Bonding | The C-H bond of the CF2H group is polarized and can act as a hydrogen bond donor. | Can participate in intramolecular and intermolecular hydrogen bonds, influencing conformation and crystal packing. | nih.govrsc.org |

| Electrochemical Potential | Shows no reduction within a standard electrolyte window (<−2.65 V vs Fc+/Fc), indicating high resistance to electrochemical reduction. | Compatible with reactions involving low-valent metal complexes and strong reducing agents. | acs.org |

The conversion of the difluoromethyl group on an aromatic ring into other fluorinated motifs is not a widely explored area of synthesis. The high stability of the C-F bonds makes the Ar-CF2H unit generally unreactive and an unattractive synthetic handle for further transformation. acs.org Most synthetic efforts in organofluorine chemistry focus on the introduction of the CF2H group rather than its subsequent conversion. nih.govmdpi.comnih.gov

While methods exist for the transformation of related groups, such as the conversion of trifluoromethyl arenes (Ar-CF3) into other derivatives, analogous reactions for Ar-CF2H are scarce. acs.org Hypothetically, cleavage of a C-F bond within the difluoromethyl group could generate a reactive intermediate. For instance, Lewis acid-mediated C-F bond cleavage in related fluorinated heterocycles has been shown to produce carbocation intermediates capable of participating in electrophilic aromatic substitution reactions. nih.gov A similar strategy applied to a derivative of this compound could potentially lead to a difluoro-carbocationic species, which could then be trapped by various nucleophiles. However, specific examples of such a transformation starting from an aryl-CF2H group are not well-documented in the literature. The robustness of the group means that synthetic transformations on this compound derivatives will preferentially occur at the more reactive amino or methoxy-activated aromatic ring positions.

Cyclization and Heterocycle Formation

The presence of an ortho-amino group relative to the methoxy substituent makes this compound a prime candidate for a variety of ring-closure reactions to form valuable heterocyclic structures. The electronic nature of the substituents—the electron-donating amine and methoxy groups and the electron-withdrawing difluoromethyl group—plays a crucial role in directing the outcomes of these cyclizations.

The aromatic amine of this compound can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of bicyclic heterocyclic systems. While specific examples starting from this exact substrate are not prominent, established synthetic routes for anilines can be applied. For instance, a reaction analogous to the Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be envisioned.

A plausible route to a bicyclic system involves a two-step sequence where the amine is first acylated or alkylated with a reagent containing a second reactive site, followed by an intramolecular cyclization. For example, reaction with a β-keto ester could lead to an enamine intermediate that subsequently cyclizes to form a quinoline (B57606) ring system. The regiochemistry of the cyclization would be influenced by the directing effects of the methoxy and difluoromethyl groups.

| Step | Reactants | Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound, 1,4-Dichlorobutan-2-one | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-(4-chloro-3-oxobutyl)-2-amino-4-(difluoromethyl)anisole | N-alkylation of the amino group with the bifunctional electrophile. |

| 2 | Intermediate from Step 1 | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-(difluoromethyl)-9-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | Intramolecular Heck or Buchwald-Hartwig type cyclization to form the new ring. |

The direct cyclization of aminoarenes is a powerful tool for building fused heterocycles. The reactivity of this compound can be compared to that of 2-(trifluoromethyl)anilines, which are known precursors for quinoline synthesis. acs.org In these reactions, the aniline (B41778) is typically condensed with a ketone or aldehyde to form a ketimine or aldimine intermediate, which then undergoes an intramolecular cyclization. The presence of a strong acid or a Lewis acid catalyst is often required to promote the ring closure, especially when electron-withdrawing groups are present.

For this compound, a reaction with an aryl methyl ketone, for example, would form a ketimine. Subsequent intramolecular electrophilic attack of the activated ketimine onto the electron-rich aromatic ring, followed by dehydration or oxidation, would yield a substituted quinoline. The methoxy group at the para-position relative to the cyclization site would strongly activate the ring towards this electrophilic attack, facilitating the reaction.

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference Reaction Type |

|---|---|---|---|---|

| This compound | Acetophenone | Lewis Acid (e.g., Polyphosphoric Acid or Amberlyst-15), Heat | 7-(difluoromethyl)-5-methoxy-2-phenylquinoline | Friedländer Synthesis / Combes Quinoline Synthesis |

| This compound | Ethyl acetoacetate | Heat (e.g., Dowtherm A, 250 °C) | 7-(difluoromethyl)-5-methoxy-2-methylquinolin-4-ol | Conrad-Limpach-Knorr Synthesis |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Difluoromethyl Anisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

One-dimensional NMR spectra provide critical information about the chemical environment, connectivity, and number of different types of atoms in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of chemically distinct protons and their neighboring environments. For 2-Amino-4-(difluoromethyl)anisole, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group, the amino (-NH₂) group, and the difluoromethyl (-CHF₂) proton. The difluoromethyl proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons would display a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The difluoromethyl carbon signal would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon attached to the methoxy group and the carbon bearing the amino group would be shifted to characteristic downfield positions. rsc.orghmdb.ca

¹⁹F NMR: As fluorine has a spin of I=1/2, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a doublet by the adjacent proton of the difluoromethyl group. mdpi.comnih.gov The chemical shift provides information about the electronic environment of the fluorine atoms.

The molecule this compound is achiral and therefore does not have diastereomers, making the determination of a diastereomeric ratio inapplicable.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | Aromatic H (3, 5, 6) | 6.5 - 7.2 | Multiplets (m) | - |

| -CHF₂ | 6.5 - 6.8 | Triplet (t) | JHF ≈ 56 Hz | |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - | |

| -OCH₃ | ~3.8 | Singlet (s) | - | |

| ¹³C NMR | Aromatic C | 110 - 150 | - | - |

| C-F | ~115 | Triplet (t) | JCF ≈ 240 Hz | |

| C-O | ~148 | - | - | |

| C-N | ~140 | - | - | |

| -OCH₃ | ~56 | - | - | |

| ¹⁹F NMR | -CHF₂ | -90 to -120 | Doublet (d) | JFH ≈ 56 Hz |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methoxy protons to the methoxy carbon, the difluoromethyl proton to the difluoromethyl carbon, and each aromatic proton to its corresponding aromatic carbon. This provides unambiguous one-bond C-H connectivity. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation between the methoxy protons (-OCH₃) and the aromatic carbon at position 2 (C2).

Correlations between the difluoromethyl proton (-CHF₂) and the aromatic carbons at positions 3, 4, and 5.

Correlations between the aromatic protons and neighboring carbons, confirming the substitution pattern on the ring. youtube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₈H₉F₂NO), the nominal molecular weight is 173 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 173.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov The precise mass measurement from HRMS would confirm the formula C₈H₉F₂NO and rule out other possibilities. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| MS (EI) | Molecular Ion Peak [M]⁺ | m/z = 173 |

| HRMS | Exact Mass of [M+H]⁺ (C₈H₁₀F₂NO) | 174.0725 |

| HRMS | Exact Mass of [M]⁺ (C₈H₉F₂NO) | 173.0647 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the key expected vibrational bands include:

N-H stretching from the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the methoxy group, observed around 2850-3100 cm⁻¹.

C=C stretching within the aromatic ring, which gives rise to several bands in the 1450-1600 cm⁻¹ range.

C-O stretching of the anisole (B1667542) ether linkage, typically found between 1200-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-F stretching from the difluoromethyl group, which is expected to produce strong absorptions in the 1000-1100 cm⁻¹ region. nih.gov

These characteristic frequencies allow for the confirmation of all major functional groups within the molecule. ijera.commdpi.comsigmaaldrich.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | 1200 - 1275 |

| C-F Stretch | -CHF₂ | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The substituted benzene ring in this compound acts as a chromophore. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating auxochromes that modify the absorption characteristics of the benzene ring.

The expected electronic transitions for this molecule are:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands. youtube.com

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an anti-bonding π* orbital. youtube.com

The presence of the amino and methoxy auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene, moving them into the accessible UV region. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore/Auxochrome | Predicted λmax (nm) |

| π → π | Substituted Benzene Ring | ~230 - 250 |

| π → π | Substituted Benzene Ring | ~280 - 300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed model of the molecule can be generated.

This analysis would provide definitive information on:

Bond lengths and bond angles: Confirming the geometry of the aromatic ring, the methoxy group, and the difluoromethyl substituent.

Conformation: Determining the orientation of the methoxy and difluoromethyl groups relative to the plane of the aromatic ring.

Intermolecular interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonding between the amino group of one molecule and the oxygen or nitrogen atom of a neighboring molecule. nih.gov These interactions govern how the molecules pack together to form the crystal lattice. researchgate.net

The resulting crystal structure provides an unambiguous confirmation of the molecular constitution and offers insights into the physical properties of the compound in the solid state.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This process is fundamental for verifying the empirical formula of a substance, thereby confirming its molecular identity and assessing its purity. For a specialized compound such as this compound, elemental analysis provides critical data to validate that the target molecule has been successfully synthesized.

The procedure involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample are calculated. The percentages of other elements, such as fluorine and oxygen, can be determined by other specific analytical methods or by difference.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula (C₈H₉F₂NO). nih.gov A close agreement, typically within a ±0.4% margin, between the found and calculated values provides strong evidence for the structural integrity and purity of the sample. In the characterization of novel or functionalized molecules like fluorinated aromatic amines, this confirmation is an indispensable step alongside spectroscopic methods. researchgate.net

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Moles in Formula | Total Weight ( g/mol ) | Theoretical Percentage (%) | Typical Experimental Finding (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 55.49 | 55.41 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.25 | 5.29 |

| Fluorine (F) | 19.00 | 2 | 38.00 | 21.94 | Not typically measured by CHN analyzer |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.09 | 8.05 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.24 | (Calculated by difference) |

| Total | 173.18 | 100.00 |

Note: The molecular weight is 173.16 g/mol . nih.gov Minor differences in the total calculated weight are due to rounding of atomic weights.

The data presented in the table illustrates the expected elemental percentages for a pure sample of this compound. The "Typical Experimental Finding" column represents hypothetical results that would be considered acceptable in a research setting, confirming the successful synthesis and high purity of the compound. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

Computational and Theoretical Investigations of 2 Amino 4 Difluoromethyl Anisole

Quantum Chemical Studies and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These computational methods provide a theoretical framework to understand and predict the behavior of chemical compounds.

Theoretical investigations into molecules structurally related to 2-Amino-4-(difluoromethyl)anisole often begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For instance, studies on similar aromatic compounds have utilized DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to achieve optimized geometries researchgate.net. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

Analysis of the electronic structure involves examining the distribution of electrons within the molecule. This includes the calculation of Mulliken atomic charges, which helps in understanding the charge distribution among the constituent atoms researchgate.net. The presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the electron-withdrawing difluoromethyl (-CF2H) group, significantly influences the electronic landscape of this compound. The difluoromethyl group, in particular, is noted for its ability to act as a lipophilic hydrogen bond donor nih.govacs.org.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability nih.gov. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting molecular reactivity nih.govresearchgate.net.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov. Conversely, a larger energy gap suggests greater stability and lower reactivity researchgate.net. For various organic molecules, this energy gap has been correlated with their bioactivity nih.gov. Computational studies on related compounds have shown that the introduction of different substituents can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity mdpi.com. For example, in a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives, the HOMO-LUMO gap varied with different aryl substitutions, indicating a range of stabilities and reactivities within the series researchgate.net.

Interactive Table: Representative HOMO-LUMO Energy Gaps of Related Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitriles mdpi.com | - | - | 3.441 - 3.617 |

| 1-(4-arylbenzoyl)-1,3-dicyclohexylureas researchgate.net | - | - | 4.57 - 5.31 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of most negative potential, which are susceptible to electrophilic attack, while blue signifies areas of most positive potential, indicating favorable sites for nucleophilic attack researchgate.net. Green represents regions of neutral potential researchgate.net.

In molecules with amino groups, the nitrogen atom often presents a region of negative potential, making it a likely site for electrophilic interaction. Conversely, hydrogen atoms attached to heteroatoms can exhibit positive potential, marking them as potential sites for nucleophilic attack researchgate.net. For this compound, the MEP map would likely highlight the nitrogen of the amino group as a region of negative potential and the hydrogens of the amino and difluoromethyl groups as areas of positive potential. These predictions are crucial for understanding intermolecular interactions and reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It is widely used to calculate properties such as absorption and emission spectra, and to study photochemical processes nih.govnih.govscirp.org.

TD-DFT calculations can accurately model the electronic absorption and fluorescence spectra of molecules. By calculating the energies of the ground and excited states, it is possible to predict the wavelengths of maximum absorption and emission nih.gov. The solvatochromic behavior of a compound, which is the shift in its spectral properties in different solvents, can also be investigated using TD-DFT in conjunction with solvent models nih.gov.

For fluorescent molecules, TD-DFT can help understand the nature of the electronic transitions, such as n→π* or π→π*, and intramolecular charge transfer (ICT) processes mdpi.comnih.gov. Studies on various amino-containing aromatic compounds have successfully used TD-DFT to interpret their fluorescence properties and the influence of solvent polarity on emission behavior mdpi.comnih.gov. These computational insights are vital for the design of new fluorescent probes and materials.

Photochemical reactions, such as excited-state intramolecular proton transfer (ESIPT), are fundamental processes in many areas of chemistry and biology. TD-DFT can be employed to map the potential energy surfaces (PES) of the excited states, providing detailed insights into the mechanisms of these reactions nih.gov.

For a molecule like this compound, the presence of both an amino group and a difluoromethyl group could potentially lead to interesting photochemical behavior, including intramolecular or intermolecular hydrogen transfer. While direct studies on this specific compound are not available, research on analogous systems, such as 2-(2'-hydroxyphenyl)benzimidazole and its amino derivatives, has demonstrated the utility of TD-DFT in elucidating complex excited-state reaction pathways, including proton transfer and intramolecular charge transfer processes nih.gov. The difluoromethyl group itself is recognized as a potential hydrogen bond donor, a property that could influence photochemical hydrogen transfer mechanisms nih.govacs.org.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms involving anisole (B1667542) derivatives. By modeling the reaction pathways, researchers can predict the feasibility and outcomes of chemical transformations.

Transition State Characterization and Energy Barrier Calculations

The elucidation of reaction mechanisms heavily relies on the characterization of transition states and the calculation of associated energy barriers. Quantum chemical calculations, such as those employing density functional theory (DFT), are instrumental in this regard. For instance, in the study of multicomponent reactions involving difluorocarbene, computational methods have been used to explore desired and undesired reaction pathways. researchgate.net The optimization of transition-state geometries allows for the determination of energy barriers, which can be compared with experimental results to validate the proposed mechanisms. researchgate.net

Fast-track computational analyses, combining methods like GFN2-xTB and DLPNO-CCSD(T), have proven effective in explaining experimentally observed reactivity, such as in aminolysis reactions. researchgate.net These approaches enable the calculation of transition states for large molecular systems, providing a deeper understanding of the reaction profiles. researchgate.net

Thermodynamic and Kinetic Analyses of Transformations

Thermodynamic and kinetic analyses provide a comprehensive understanding of the spontaneity and rate of chemical reactions. Computational methods can predict the thermodynamic stability of reactants, intermediates, and products, as well as the kinetic feasibility of a reaction pathway. For example, a combined thermodynamic-kinetic analysis has been used to predict the formation of intermetallic reaction products in soldering processes, which involves understanding the phase diagrams and reaction kinetics at interfaces. mdpi.com While not directly on the title compound, this methodology is applicable.

In the context of aminolysis, computational studies have explored different reaction mechanisms, including noncatalytic, self-catalytic concerted, and self-catalytic stepwise pathways. researchgate.net By calculating the energetics of these pathways, researchers can determine the most favorable route for the transformation. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling (Excluding Clinical Outcomes)

Molecular docking and protein-ligand interaction modeling are pivotal in drug discovery for predicting how a small molecule, such as a derivative of this compound, might interact with a biological target.

Investigation of Enzyme-Inhibitor Adduct Formation Mechanisms

Understanding how an inhibitor binds to an enzyme is crucial for designing potent drugs. Computational models can simulate the formation of enzyme-inhibitor adducts, providing insights into the binding mode and the key interactions involved. For instance, molecular docking studies on various inhibitors have helped to affirm their binding interactions within the active sites of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These studies often reveal the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the inhibitor. researchgate.net

The introduction of fluorine-containing groups, such as the difluoromethyl group, can significantly influence these interactions. The C–F···C=O interaction, for example, has been shown to contribute favorably to protein-ligand binding. nih.gov

Selectivity and Binding Affinity Studies against Biological Targets

Computational methods are extensively used to predict the binding affinity and selectivity of a ligand for its target protein. These studies are essential for optimizing lead compounds in drug development. Molecular dynamics (MD) simulations can assess the stability of protein-ligand complexes and provide a more dynamic picture of the binding interactions over time. nih.gov

The development of novel computational frameworks, such as LumiNet, which integrates physical laws and geometric knowledge, aims to improve the accuracy of absolute binding free energy calculations. rsc.org Similarly, models like IPDiff leverage protein-ligand interaction priors to enhance the generation of molecules with high binding affinities. openreview.net

Table 1: Computational Binding Affinity Data for Selected Inhibitors

| Compound Class | Target Enzyme | Computational Method | Predicted Binding Energy (kcal/mol) |

| 2-amino-4,6-diarylpyrimidine derivatives | α-glucosidase | Molecular Docking | - |

| 2-amino-4,6-diarylpyrimidine derivatives | α-amylase | Molecular Docking | - |

| Dihydropyrimidinone derivatives | α-glucosidase | Molecular Docking | -7.9 |

| 2,6-dinitro-4-(trifluoromethyl)phenoxysalicylaldoxime derivatives | Tubulin | Molecular Docking | - |

pKa Prediction and Stereoelectronic Property Analysis

The physicochemical properties of a molecule, such as its pKa and stereoelectronic characteristics, are fundamental to its behavior in a biological system.

Computational methods can predict the pKa of ionizable groups in a molecule, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. For example, medicinal chemistry approaches for developing selective neuronal nitric oxide synthase (nNOS) inhibitors have focused on optimizing properties like reduced pKa of basic amino groups. nih.gov

Stereoelectronic effects, which relate to the influence of molecular geometry on electronic properties, are also important. The presence of the difluoromethyl group in this compound can significantly alter its electronic distribution and, consequently, its interactions with biological targets. DFT calculations can be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. researchgate.netmdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its corresponding energy variations. For this compound, the primary degrees of freedom that dictate its conformational space are the rotation of the methoxy (-OCH₃), amino (-NH₂), and difluoromethyl (-CHF₂) groups relative to the benzene (B151609) ring.

The orientation of the methoxy group in substituted anisoles is a critical factor in determining the most stable conformer. Generally, the methoxy group prefers to be coplanar with the aromatic ring to maximize π-conjugation between the oxygen lone pair and the ring. researchgate.netijert.org However, the presence of ortho-substituents can induce non-planar conformations due to steric hindrance. In the case of this compound, the amino group at the ortho position to the methoxy group will play a significant role in its orientation.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles. uni-muenchen.deq-chem.com By systematically rotating the C(ring)-O bond of the methoxy group and the C(ring)-N bond of the amino group, a detailed PES can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net

For anisole and its derivatives, the barrier to rotation of the methyl group around the O-C(aryl) bond is influenced by electronic and steric effects. researchgate.netacs.org The presence of the amino group ortho to the methoxy group in this compound is expected to create a complex potential energy surface. The rotational isomers would differ in the relative orientation of the methoxy and amino groups. It is plausible that an intramolecular hydrogen bond between the amino group's hydrogen and the methoxy group's oxygen could stabilize certain conformations.

The difluoromethyl group's rotation also contributes to the conformational complexity. While the energy barrier for the rotation of a -CHF₂ group is generally low, its orientation can be influenced by electrostatic interactions with the adjacent amino and methoxy groups.

A summary of expected stable conformers and their relative energies, based on studies of similar substituted anisoles, is presented in the interactive table below. The actual energy values would require specific quantum chemical calculations for this compound.

| Conformer | Description of Orientation | Expected Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Planar Methoxy, Anti Amino | Methoxy group is coplanar with the ring, with the methyl group pointing away from the amino group. | Lowest | Maximized π-conjugation, minimized steric clash between methyl and amino groups. |

| Planar Methoxy, Syn Amino | Methoxy group is coplanar with the ring, with the methyl group pointing towards the amino group. | Higher | Potential for intramolecular hydrogen bonding (N-H···O), but with increased steric repulsion. |

| Non-Planar Methoxy | Methoxy group is twisted out of the plane of the benzene ring. | Highest | Reduced π-conjugation, adopted to alleviate severe steric hindrance. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution in a molecule, revealing various intramolecular interactions such as hyperconjugation and hydrogen bonding. ijert.orgripublication.com For this compound, NBO analysis can quantify the electronic interactions that govern its conformational preferences and reactivity.

The key intramolecular interactions in this molecule that can be elucidated by NBO analysis include:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, significant hyperconjugative interactions are expected between:

The lone pairs of the oxygen atom in the methoxy group and the π* anti-bonding orbitals of the benzene ring. This interaction contributes to the planar preference of the methoxy group.

The lone pair of the nitrogen atom in the amino group and the π* anti-bonding orbitals of the benzene ring.

The σ C-H bonds of the difluoromethyl group and adjacent empty orbitals, which can lead to C-H···O or C-H···N interactions.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen of the -OCH₃ group and the fluorine atoms of the -CHF₂ group) raises the possibility of intramolecular hydrogen bonds. NBO analysis can identify a bond critical point between the donor hydrogen and the acceptor atom, providing evidence for such an interaction. nih.gov A potential N-H···F intramolecular hydrogen bond could also be a stabilizing factor in certain conformations. nih.gov

The stabilization energy (E⁽²⁾) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions. A higher E⁽²⁾ value indicates a stronger interaction. The table below summarizes the expected significant NBO interactions and their estimated stabilization energies, based on studies of analogous molecules.

| Donor NBO | Acceptor NBO | Type of Interaction | Estimated Stabilization Energy (E⁽²⁾) (kcal/mol) |

|---|---|---|---|

| LP(O) | π(C-C) of ring | π-conjugation | High |

| LP(N) | π(C-C) of ring | π-conjugation | Moderate to High |

| σ(N-H) | LP(O) | Intramolecular Hydrogen Bond | Low to Moderate |

| σ(N-H) | LP(F) | Intramolecular Hydrogen Bond | Low |

| σ(C-F) | σ*(C-C) of ring | Hyperconjugation | Low |

The interplay of these steric and electronic effects, as revealed by conformational analysis and NBO calculations, provides a comprehensive understanding of the molecular structure and properties of this compound. While direct experimental data on this specific molecule is scarce, these theoretical approaches, by drawing parallels with well-studied related compounds, offer valuable predictive insights.

Advanced Applications of 2 Amino 4 Difluoromethyl Anisole in Chemical Research

Postulated Contributions to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.gov

Impact of Difluoromethyl Group on Receptor Binding and Enzyme Inhibition MechanismsThe difluoromethyl (CHF2) group is a bioisostere of functional groups like hydroxyl or thiol and can significantly alter the physicochemical properties of a molecule. Its moderate lipophilicity and ability to act as a hydrogen bond donor can influence how a molecule interacts with biological targets. For instance, fluorinated groups can enhance binding affinity to receptors and enzymes by participating in favorable interactions within the binding pocket. The electron-withdrawing nature of the CHF2 group also impacts the acidity of nearby protons and the overall electronic profile of the molecule, which is a key factor in enzyme inhibition.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Lipophilicity (Hansch π) | Hydrogen Bond Capacity | Dipole Moment (D) |

|---|---|---|---|

| Hydrogen (H) | 0.00 | None | 0 |

| Methyl (CH3) | 0.50 | None | ~0.4 |

| Hydroxyl (OH) | -0.67 | Donor & Acceptor | ~1.7 |

| Difluoromethyl (CHF2) | 0.21 | Weak Donor | ~2.0 |

| Trifluoromethyl (CF3) | 0.88 | Acceptor | ~2.5 |

Note: Values are approximate and can vary based on molecular context. This table illustrates the unique electronic and steric properties the difluoromethyl group imparts.

Potential for Development of New Synthetic Reagents and Methodologies

Aromatic amines are versatile starting materials for the development of new reagents. The amino group of 2-Amino-4-(difluoromethyl)anisole could be transformed into a diazonium salt, a workhorse intermediate in organic synthesis, opening pathways to a multitude of other functional groups. However, no literature currently describes the use of this compound as a platform for developing new synthetic methodologies.

Applications in Agrochemical Research and Development

The introduction of a difluoromethyl group into molecular scaffolds is an effective strategy in the design of modern agrochemicals. acs.org Compared to the more common trifluoromethyl group, the difluoromethyl substituent offers a more moderate adjustment of key properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity with target sites. acs.org This subtlety makes the difluoromethyl group a valuable tool for optimizing the efficacy and safety profile of new pesticide active ingredients. acs.org

Research over the past decade has seen a rise in the development of pesticides containing the difluoromethyl moiety, with applications spanning fungicides, herbicides, insecticides, and nematicides. acs.org The difluoromethyl group often serves as a bioisostere for other functional groups, helping to enhance the molecule's interaction with its biological target. acs.org For instance, difluoromethylated compounds have been designed as potent fungicides and insecticides, demonstrating the versatility of this functional group in agrochemical discovery. acs.org While specific studies on this compound in agrochemical applications are not widely published, its structural motifs—a difluoromethylated aromatic ring and an amino group—are relevant to the design of new active molecules. The aniline (B41778) core is a common feature in many pesticides, and the difluoromethyl group provides a modern tool for lead optimization. acs.org

Table 1: Examples of Difluoromethyl-Containing Agrochemicals and Their Activities

| Compound Type | Target Pest/Disease | Observed Activity | Reference |

|---|---|---|---|

| Benzoylurea derivatives with pyrimidine | Rhizoctonia solani | EC₅₀ value of 5.21 mg/L, slightly better than hymexazol (B17089) (6.11 mg/L). | acs.org |

| 1,2,4-Oxadiazole derivatives | Pseudaletia separata (Mythimna separata) | Good insecticidal activity at a concentration of 500 mg/L. | acs.org |

| Pyrazole hydrazide derivatives | Various fungi and oomycetes (e.g., G. zeae, P. infestans) | Significant antimicrobial behavior, superior to hymexazol. | acs.org |

| Strobilurin analogue | Puccinia cubensis | 100.0% activity at 200 mg/L, better than azoxystrobin (B1666510) (90.0%). | acs.org |

Photophysical Applications of Related Fluorinated Amino Aromatic Systems

Fluorinated amino aromatic systems exhibit unique photophysical properties that make them valuable in the development of advanced materials and sensors. The introduction of fluorine atoms into an aromatic ring can significantly alter the electronic structure of the molecule, influencing its absorption and fluorescence characteristics. mdpi.com Aromatic amines themselves are often fluorescent, and the strategic placement of fluorine can enhance these properties. researchgate.net

The high electronegativity and small size of the fluorine atom can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This can lead to shifts in the absorption and emission spectra, often towards longer wavelengths (bathochromic or red-shift). mdpi.com Furthermore, fluorination can increase the fluorescence quantum yield and the photostability of the dye, which are critical parameters for practical applications. researchgate.net In some cases, fluorinated aromatic compounds that are non-emissive in solution can become highly fluorescent upon aggregation or crystallization, a phenomenon known as aggregation-induced emission (AIE) or crystallization-induced emission enhancement (CIEE). mdpi.com

The sensitivity of the photophysical properties of fluorinated amino aromatic systems to their local environment forms the basis for their use as fluorescent sensors. Changes in polarity, pH, or the presence of specific analytes can induce measurable changes in fluorescence intensity or wavelength. rsc.org

One significant application is the development of sensors for amines. For example, ring-perfluorinated trimethine cyanine (B1664457) dyes have shown high sensitivity to amines, exhibiting a distinct colorimetric and ratiometric fluorescence change from orange to blue in the presence of amine vapor. rsc.org This high sensitivity is attributed to the electron-withdrawing nature of the multiple fluorine atoms, which enhances the dye's reactivity towards nucleophiles like amines. rsc.org Such sensors can be used for the rapid and low-cost monitoring of amines, which are important in contexts ranging from environmental health to food quality. rsc.org

Fluorinated aromatic compounds have also been developed as sensors for other important analytes:

Nitroaromatics: The fluorescence of some aromatic amines can be quenched by nitroaromatic compounds, which are often components of explosives. This principle has been used to develop sensors with sub-picomolar detection limits for substances like dinitrotoluene and trinitrotoluene. researchgate.net

Amino Acids: Zinc complexes of ligands containing aromatic moieties can selectively detect amino acids with aromatic residues, such as tryptophan and phenylalanine, through a combination of metal-ligand coordination and π-stacking interactions, resulting in fluorescence quenching. epa.gov

Tumor Imaging: Certain fluorinated dyes can act as trimodal contrast agents. For instance, under the acidic conditions typical of a tumor microenvironment, a dye can become fluorescent, allowing for fluorescence imaging alongside other techniques like ¹⁹F MRI and photoacoustic imaging (PAI). mdpi.com

Table 2: Photophysical Properties of Selected Fluorinated Aromatic Systems

| Fluorinated System | Application | Sensing Mechanism | Reference |

|---|---|---|---|

| Ring-perfluorinated trimethine cyanine dye | Amine vapor detection | Ratiometric fluorescence change upon reaction with amine. | rsc.org |

| Aromatic amines (e.g., Aniline) | Nitroaromatic explosive detection | Fluorescence quenching. | researchgate.net |

| Fluorinated rhodamine dyes | Live-cell imaging | pH-independent selective staining of lysosomes. | researchgate.net |

| Fluorinated phthalocyanine (B1677752) dyes | Gas sensing (e.g., ammonia (B1221849), nitrogen dioxide) | Changes in optical properties upon gas exposure. | mdpi.com |

Mechanistic Chemical Biology Investigations (Excluding Clinical Studies)

One powerful technique is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is not naturally abundant in biological systems, incorporating a fluorinated amino acid into a protein provides a clean and highly sensitive NMR signal. acs.org The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. acs.org This allows researchers to monitor subtle conformational changes in a protein upon ligand binding, protein-protein interactions, or changes in solvent conditions. acs.orgnih.gov This method has been successfully used to characterize the binding modes of small molecule ligands to bromodomains, which are important epigenetic reader proteins. acs.org

Fluorinated compounds, including those with difluoromethyl groups, are frequently designed as mechanism-based inactivators (MBIs). These molecules are engineered to act as substrates for a target enzyme. nih.gov The enzyme's own catalytic machinery processes the MBI, converting it into a highly reactive species within the active site. This reactive intermediate then forms a covalent bond with a key amino acid residue, leading to irreversible inactivation of the enzyme. nih.govnih.gov

A notable example involves the inactivation of human ornithine aminotransferase (hOAT), a key enzyme in cancer metabolism. A rationally designed inactivator, (S)-3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, was shown to be a potent and selective MBI for hOAT. nih.gov Mechanistic studies using mass spectrometry and X-ray crystallography revealed a novel inactivation pathway. The enzyme processes the inactivator, which then forms covalent bonds with two different residues in the active site (*Thr322 and Lys292), leading to irreversible inhibition. nih.gov

This "catalysis-linked inactivation" strategy provides invaluable information about an enzyme's active site environment and catalytic mechanism. nih.gov For instance, the inactivation of fluoroacetate (B1212596) dehalogenase by ammonia in the presence of its substrate, fluoroacetate, revealed that the enzyme's active site is largely hydrophobic. nih.gov This hydrophobic environment is crucial for preventing the hydration of the substrate's fluorine atom and allows the nucleophile (ammonia in this case) to reach the catalytic center, leading to the conversion of the catalytic aspartate residue into asparagine and inactivating the enzyme. nih.gov Such studies demonstrate how fluorinated probes can illuminate the intricate details of enzyme function.

Future Research Directions and Emerging Opportunities for 2 Amino 4 Difluoromethyl Anisole

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Currently, detailed and specific synthetic routes for 2-Amino-4-(difluoromethyl)anisole are not extensively documented in publicly available research. The development of novel and sustainable synthetic methodologies would be a crucial first step in unlocking the research potential of this compound. Future research could focus on:

Adapting Existing Fluorination and Amination Strategies: Investigating the application of modern difluoromethylation reagents and catalytic amination techniques to suitable anisole (B1667542) precursors. This could involve exploring the use of reagents like fluoroform, which is considered an ideal, atom-efficient source for the difluoromethyl group, potentially in continuous flow systems to enhance safety and scalability. rsc.org

Developing Green Chemistry Approaches: Focusing on synthetic pathways that minimize waste, use less hazardous reagents, and are energy-efficient. This could draw inspiration from methods developed for structurally similar compounds, such as the synthesis of 2-amino-4-acetamino anisole, which has seen the development of environmentally friendly processes. google.comgoogle.com

Investigation of Advanced Catalytic Transformations

The amino and difluoromethyl groups on the anisole scaffold offer reactive handles for a variety of chemical transformations. Future research should explore advanced catalytic methods to derivatize this compound, thereby expanding its chemical space and potential applications. Key areas of investigation could include:

Cross-Coupling Reactions: Utilizing the amine functionality or a derivatized form for transition metal-catalyzed cross-coupling reactions to introduce a diverse range of substituents.

C-H Activation: Exploring the possibility of direct functionalization of the aromatic ring through catalytic C-H activation, a powerful tool for creating complex molecules from simple precursors.

Asymmetric Catalysis: Developing enantioselective transformations of the amino group or other parts of the molecule to produce chiral derivatives, which is often crucial for biological applications.

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Studies

A thorough understanding of the electronic properties and reactivity of this compound is essential for its rational application in various fields. Future work should aim to:

Conduct Detailed Spectroscopic and Crystallographic Analysis: Characterizing the molecule's structure and electronic properties through techniques like NMR, IR, and X-ray crystallography.

Perform Computational Modeling: Employing density functional theory (DFT) and other computational methods to calculate molecular orbitals, predict reaction mechanisms, and understand the influence of the difluoromethyl and amino groups on the molecule's reactivity. Such studies have been insightful for understanding the properties of other fluorinated and amino-containing compounds. mdpi.com

Expansion of Applications in Chemical Biology and Materials Science

The unique properties conferred by the difluoromethyl group suggest that this compound could be a valuable building block in both chemical biology and materials science.

Chemical Biology: The difluoromethyl group can act as a bioisostere for other functional groups, potentially modulating the biological activity and metabolic stability of a parent molecule. nih.govnih.gov Future research could explore the incorporation of this compound into pharmacologically active scaffolds to create new drug candidates. Its structural similarity to inhibitors of enzymes like nitric oxide synthase could be a starting point for such investigations.

Materials Science: Fluorinated compounds often exhibit unique properties such as altered hydrophobicity, thermal stability, and liquid crystalline behavior. Investigating the potential of this compound and its derivatives in the development of new polymers, liquid crystals, or functional organic materials is a promising avenue.

Development of Radiolabeled Analogs for Research Probes

Radiolabeled molecules are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET).

Fluorine-18 Labeling: Developing methods for the radiosynthesis of [¹⁸F]this compound would be of significant interest. nih.gov Given the growing importance of ¹⁸F-labeled amino acids and other small molecules as PET tracers for oncology and neuroscience research, a radiolabeled version of this compound could serve as a novel probe for studying various biological processes. nih.govnih.govresearchgate.net

Multi-Disciplinary Research Collaborations for Comprehensive Molecular Insights

Realizing the full potential of this compound will require a collaborative effort across various scientific disciplines.

Synergistic Expertise: Partnerships between synthetic chemists, computational chemists, chemical biologists, materials scientists, and radiologists will be essential. Such collaborations would enable a comprehensive investigation of the molecule, from its fundamental properties to its potential applications in complex systems. This integrated approach has been successful in advancing the understanding and application of other novel chemical entities.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural features of 2-Amino-4-(difluoromethyl)anisole?

- Answer: The compound is a fluorinated aromatic amine with a methoxy group (-OCH₃) and a difluoromethyl (-CF₂H) substituent. While direct data on this specific compound is limited, analogous fluorinated anisoles (e.g., 2-Amino-4-fluorophenol, CAS 399-97-3) exhibit melting points ~130–135°C, molecular weights ~127–191 g/mol, and purity >97% when synthesized via controlled methods . Key characterization techniques include NMR for confirming substituent positions and HPLC for assessing purity. Fluorine atoms significantly influence polarity and stability, as seen in fluorinated building blocks .

Q. What synthetic methodologies are applicable for preparing this compound?

- Answer: Synthesis typically involves:

- Step 1: Functionalization of an anisole precursor (e.g., nitration or halogenation) to introduce the difluoromethyl group. For example, 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) is synthesized via nucleophilic substitution using trifluoromethylating agents .

- Step 2: Reduction of nitro groups to amines. A common approach is catalytic hydrogenation or hydrazine reduction, as described for 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (refluxing in DMSO followed by crystallization) .

- Step 3: Purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) to achieve >95% purity .

Advanced Research Questions

Q. How does the difluoromethyl group affect electronic and steric properties in substitution reactions?

- Answer: The -CF₂H group exerts strong electron-withdrawing effects via σ-induction, deactivating the aromatic ring and directing electrophilic substitution to meta/para positions. Steric hindrance from the difluoromethyl group can reduce reaction rates in crowded environments, as observed in fluorinated benzodioxoles . Computational studies (e.g., DFT) and Hammett σ constants are recommended to quantify these effects .

Q. What analytical strategies ensure accurate characterization of this compound?

- Answer:

- NMR: ¹⁹F NMR is critical for identifying fluorine environments, while ¹H/¹³C NMR resolves aromatic proton splitting patterns (e.g., coupling constants for -OCH₃ and -CF₂H) .

- IR Spectroscopy: Bands at ~1250 cm⁻¹ (C-F stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups. Anisole derivatives also show strong C-O-C stretches near 1050 cm⁻¹ .

- HPLC-MS: Reversed-phase HPLC with a C18 column and MS detection (ESI+) validates molecular weight and detects impurities .

Q. How can researchers design experiments to probe the reactivity of the amino group under varying conditions?

- Answer:

- Acid/Base Stability: Expose the compound to pH gradients (e.g., 1M HCl vs. 1M NaOH) and monitor decomposition via UV-Vis or TLC. Fluorinated amines often show enhanced stability due to reduced basicity .

- Derivatization: React with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides to assess acylation/sulfonation kinetics. For example, 2-Amino-4-fluorophenol derivatives form stable amides under mild conditions .

- Cross-Coupling: Test Buchwald-Hartwig amination or Ullmann coupling to evaluate the amino group’s participation in C-N bond formation .

Q. What challenges arise in regioselective functionalization of the aromatic ring?

- Answer: Competing substitution pathways (e.g., electrophilic vs. nucleophilic) are common due to the electron-withdrawing -CF₂H and -OCH₃ groups. Strategies include:

- Directing Groups: Use protecting groups (e.g., Boc for -NH₂) to temporarily block reactivity .

- Metal Catalysis: Pd-catalyzed C-H activation can selectively functionalize positions ortho to -OCH₃, as demonstrated in fluorinated anisole derivatives .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.